N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 136679-06-6
Cat. No.: VC0159744
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136679-06-6 |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.157 |
IUPAC Name | N-hydroxy-2,5-dimethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10) |
Standard InChI Key | RGSGMYMLXOLAMO-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(=O)NO)C |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is identified by its CAS Registry Number 136679-06-6 and is also known by its IUPAC name N-hydroxy-2,5-dimethylpyrazole-3-carboxamide. This compound belongs to the broader family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. With a molecular formula of C6H9N3O2 and a molecular weight of 155.157 g/mol, it is classified as a low molecular weight organic compound.
The compound's structure consists of a pyrazole core with methyl substituents at positions 1 and 3, and a hydroxycarboxamide functional group at position 5. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in various scientific domains.
Structural Identifiers and Representations
Various structural identifiers are used to uniquely represent N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in chemical databases and literature, facilitating its identification and study. These identifiers are essential for computational chemistry, database searches, and chemical inventory management.
Table 1: Structural Identifiers of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide
Identifier Type | Value | Source |
---|---|---|
CAS Number | 136679-06-6 | |
Molecular Formula | C6H9N3O2 | |
Molecular Weight | 155.157 g/mol | |
Standard InChI | InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10) | |
Standard InChIKey | RGSGMYMLXOLAMO-UHFFFAOYSA-N | |
SMILES Notation | CC1=NN(C(=C1)C(=O)NO)C |
Structural Characteristics and Functional Groups
Core Structure and Key Functional Groups
The molecular architecture of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide features several key structural elements that define its chemical behavior and potential interactions:
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Pyrazole Ring: The central five-membered heterocyclic ring contains two adjacent nitrogen atoms (positions 1 and 2), creating an aromatic system that contributes to the compound's stability and reactivity patterns. Pyrazole rings generally exhibit aromatic character with a delocalized π-electron system.
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Methyl Substituents: Two methyl groups are positioned at the 1 and 3 positions of the pyrazole ring. These alkyl groups influence the electronic distribution within the molecule and contribute to its lipophilicity and steric properties. The N-methyl group at position 1 prevents tautomerization that would typically occur in unsubstituted pyrazoles.
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Hydroxycarboxamide Group: The C(=O)NOH functionality at position 5 is perhaps the most distinctive feature of this compound. This group combines amide and hydroxylamine characteristics, creating a moiety with unique hydrogen bonding capabilities and reactivity.
Structural Implications for Chemical Properties
The specific arrangement of functional groups in N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has significant implications for its chemical behavior:
Table 2: Structural Elements and Their Chemical Implications
Structural Element | Position | Chemical Implications | Potential Interactions |
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Pyrazole Ring | Core | Provides aromatic stability | π-π stacking, potential coordination with metal ions |
N-Methyl Group | Position 1 | Blocks NH tautomerism, increases lipophilicity | Hydrophobic interactions |
C-Methyl Group | Position 3 | Electron-donating, affects ring electronics | Steric effects, hydrophobic interactions |
Hydroxycarboxamide | Position 5 | Hydrogen bond donor/acceptor capability | Multiple H-bonding interactions, potential for further derivatization |
The presence of the hydroxycarboxamide group is particularly significant, as it provides multiple sites for hydrogen bonding interactions. The NH and NOH moieties can serve as hydrogen bond donors, while the carbonyl oxygen can function as a hydrogen bond acceptor. This arrangement enables the molecule to engage in various intermolecular interactions, potentially influencing its behavior in biological systems and chemical reactions.
Chemical Reactivity and Synthesis
Research Area | Potential Focus | Relevance of Compound Structure |
---|---|---|
Medicinal Chemistry | Enzyme inhibition studies | Hydroxycarboxamide group as potential pharmacophore |
Materials Science | Coordination polymers | Pyrazole and hydroxycarboxamide as metal-binding sites |
Synthetic Methodology | Building block development | Derivatization pathways for complex heterocycle synthesis |
Supramolecular Chemistry | Hydrogen bonding networks | Multiple H-bond donor/acceptor sites |
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